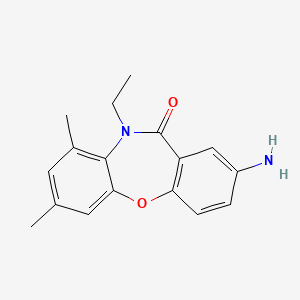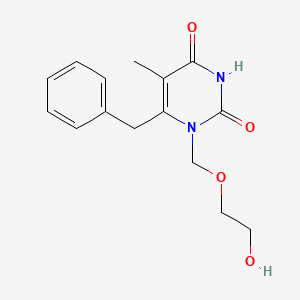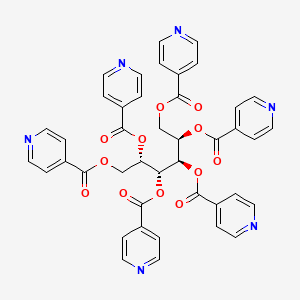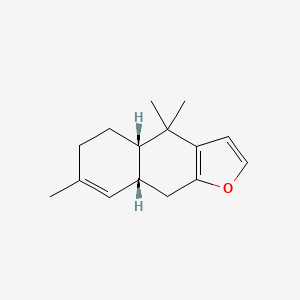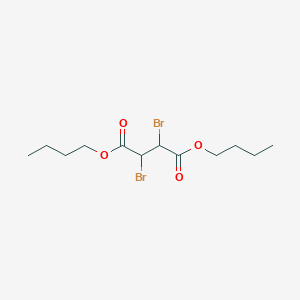![molecular formula C12H4N6O12S<br>[(NO2)3C6H2]2S B12800400 Picryl sulfide CAS No. 2217-06-3](/img/structure/B12800400.png)
Picryl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picryl sulfide, also known as bis(2,4,6-trinitrophenyl) sulfide, is an organic compound characterized by the presence of two picryl groups (2,4,6-trinitrophenyl) linked by a sulfur atom. This compound is known for its bright yellow color and its explosive properties, making it a subject of interest in both chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of picryl sulfide typically involves the reaction of picryl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as ethanol or acetone, under controlled temperature conditions to ensure the safety and efficiency of the process. The general reaction can be represented as follows:
2C6H2(NO2)3Cl+Na2S→(C6H2(NO2)3)2S+2NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the explosive nature of the compound. The reaction is typically conducted in specialized reactors designed to handle high-energy materials, with continuous monitoring of temperature and pressure to prevent any hazardous incidents.
Analyse Des Réactions Chimiques
Types of Reactions
Picryl sulfide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Picryl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of explosives and other high-energy materials due to its energetic properties.
Mécanisme D'action
The mechanism of action of picryl sulfide involves its ability to undergo various chemical reactions due to the presence of nitro groups and the sulfur atom. The nitro groups make the aromatic rings highly electrophilic, facilitating nucleophilic aromatic substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones. These reactions are crucial for the compound’s reactivity and its applications in different fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picryl chloride: Similar in structure but contains a chlorine atom instead of a sulfur atom.
Picric acid: Contains hydroxyl groups instead of the sulfur linkage.
2,4,6-Trinitrotoluene (TNT): Similar nitro groups but with a methyl group instead of the sulfur linkage.
Uniqueness
Picryl sulfide is unique due to the presence of the sulfur atom linking two picryl groups. This structural feature imparts distinct chemical properties, such as its ability to undergo specific oxidation and reduction reactions that are not observed in similar compounds like picryl chloride or picric acid. Additionally, the sulfur linkage contributes to its explosive nature, making it valuable in the production of high-energy materials.
Propriétés
Numéro CAS |
2217-06-3 |
|---|---|
Formule moléculaire |
C12H4N6O12S [(NO2)3C6H2]2S |
Poids moléculaire |
456.26 g/mol |
Nom IUPAC |
1,3,5-trinitro-2-(2,4,6-trinitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H4N6O12S/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)31-12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H |
Clé InChI |
XHJPTLWIOZRBQB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Description physique |
Dipicryl sulfide, wetted with not less than 10% water appears as a white to light colored solid. Insoluble in water and more dense than water. Can be explosive if allowed to dry out. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. If exposed to high temperatures or flames may ignite and burn with an intense flame. Dipicryl sulphide, [dry or wetted with < 10 % water] appears as golden-yellow leaflets. Melting point 234 °C. Explosive when dry or wetted with less than 10% water. May explode under prolonged exposure to heat. The primary hazard is the blast effect of explosion and not flying projectiles and fragments. Slightly soluble in alcohol and ether and soluble in glacial acetic acid and acetone. Low toxicity. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
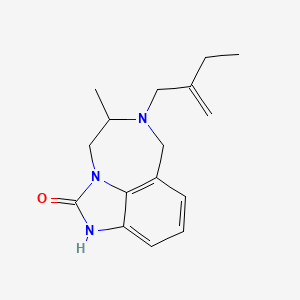
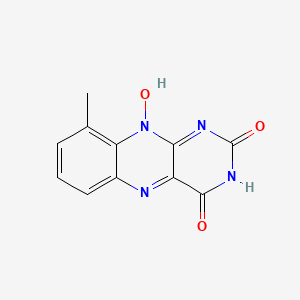
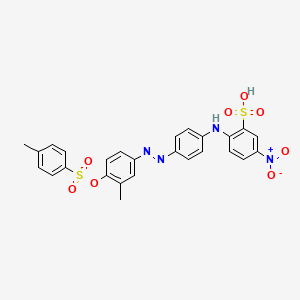
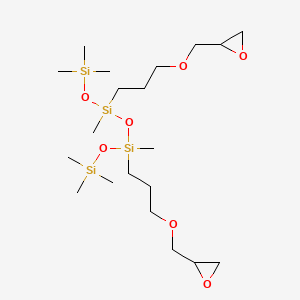

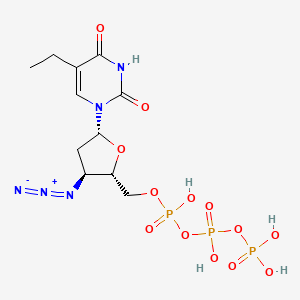
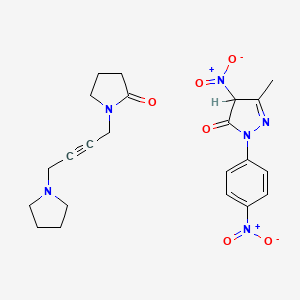
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
